N-(2-butoxyphenyl)pyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-butoxyphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-2-3-11-20-15-9-5-4-8-14(15)18-16(19)13-7-6-10-17-12-13/h4-10,12H,2-3,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAUACXNLBCLAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-butoxyphenyl)pyridine-3-carboxamide typically involves the reaction of 2-butoxyaniline with pyridine-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The purification process may involve advanced techniques like high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-(2-butoxyphenyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophilic groups replacing the butoxy group.
Scientific Research Applications
N-(2-butoxyphenyl)pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of advanced materials and chemical intermediates
Mechanism of Action
The mechanism of action of N-(2-butoxyphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyridine-3-Carboxamide Derivatives
Key Structural Variations and Their Impacts
Substituents on the Aromatic Ring :
- Alkoxy Groups (e.g., butoxy, methoxy) : The 2-butoxy group in the target compound increases lipophilicity, which may enhance blood-brain barrier penetration compared to the methoxy group in . However, the trifluoromethyl group in improves metabolic stability via electron-withdrawing effects.
- Halogenated Substituents (e.g., chloro) : Chlorine in and enhances binding to hydrophobic enzyme pockets, contributing to antiviral and antitumor activities.
Additional Ring Systems: Thiazolidinone (): This five-membered ring introduces conformational rigidity and hydrogen-bonding capacity, critical for antiviral activity. Coumarin (): The coumarin core enables fluorescence properties and interactions with DNA topoisomerases, common in anticancer agents. Oxazolo-Pyridine (): The fused oxazolo ring enhances planarity, favoring intercalation with DNA or enzyme active sites.
Functional Group Modifications :
- Ethynyl Spacers () : The ethynyl group in allows extended conjugation, facilitating interactions with neurological receptors like metabotropic glutamate receptors.
Physicochemical Properties
- Solubility : Compounds with polar groups (e.g., oxane methoxy in ) exhibit moderate water solubility, whereas alkoxy or halogenated derivatives (e.g., ) are more lipid-soluble.
- Stability : Electron-withdrawing groups (e.g., CF₃ in ) reduce metabolic degradation, extending half-life compared to alkyl-substituted analogs.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-(2-butoxyphenyl)pyridine-3-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step condensation reactions. For pyridine-carboxamide derivatives, a common approach includes coupling pyridine-3-carboxylic acid derivatives with substituted anilines using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions. Reaction parameters such as temperature (60–80°C), solvent polarity (DMF or DCM), and stoichiometric ratios (1:1.2 amine:acid) critically impact yield . Purification often requires column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product.
Q. Which analytical techniques are essential for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., butoxyphenyl vs. pyridine protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated vs. observed m/z for C₁₆H₁₈N₂O₂).
- X-ray Crystallography : Resolves 3D conformation using programs like SHELXL for refinement .
- Infrared Spectroscopy (IR) : Identifies amide C=O stretches (~1650 cm⁻¹) and aryl ether C-O bonds (~1250 cm⁻¹) .
Q. What are the solubility and stability profiles of This compound under standard laboratory conditions?
- Methodological Answer :
- Solubility : Moderate in polar aprotic solvents (e.g., DMSO, DMF) due to the amide and ether groups. Poor in water (<0.1 mg/mL) .
- Stability : Degrades under strong acidic/basic conditions (pH <2 or >10). Store at −20°C in inert atmospheres to prevent oxidation of the butoxy chain .
Advanced Research Questions
Q. How can computational modeling predict the biological target interactions of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., enzymes or GPCRs). For pyridine-carboxamides, prioritize hydrophobic pockets and hydrogen-bonding residues .
- ADME Prediction : Tools like SwissADME estimate pharmacokinetics (e.g., logP ~3.5, moderate blood-brain barrier permeability) .
- Case Study : Analogous compounds (e.g., N-cyclobutyl-6-[2-(3-fluorophenyl)ethynyl]pyridine-3-carboxamide) show mGlu5 receptor modulation, suggesting similar workflows for target validation .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar pyridine-carboxamides?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects using a standardized assay (e.g., IC₅₀ in enzyme inhibition). For example, replacing the butoxy group with a fluorophenyl moiety may enhance receptor affinity .
- Orthogonal Assays : Validate conflicting data via SPR (surface plasmon resonance) for binding kinetics and cell-based assays (e.g., luciferase reporters) for functional activity .
Q. What experimental strategies optimize crystallographic refinement for this compound?
- Methodological Answer :
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets.
- Refinement : SHELXL’s restraints improve thermal parameters for flexible butoxyphenyl groups. ORTEP-3 visualizes disorder in the pyridine ring .
- Validation : Check R-factors (R₁ <5%) and electron density maps (Fo-Fc <0.3 eÅ⁻³) to confirm absence of twinning or pseudosymmetry .
Q. What are the mechanistic implications of its metabolic stability in preclinical models?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. Pyridine rings often undergo CYP3A4-mediated oxidation .
- Stability Screening : Monitor half-life (t₁/₂) in plasma at 37°C. Carboxamides with bulky substituents (e.g., butoxyphenyl) typically resist hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
